molecular formula C14H12N2O B8360021 3-[3-Aminobenzyloxy]benzonitrile

3-[3-Aminobenzyloxy]benzonitrile

Cat. No. B8360021
M. Wt: 224.26 g/mol
InChI Key: OXYAYJCSQFPOQX-UHFFFAOYSA-N
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Patent
US07396844B1

Procedure details

2.32 g (9.12 mmol) of 3-[3-nitrobenzyloxy]benzonitrile and 4.38 g of zinc were suspended in 50 ml of acetic acid, and the obtained suspension was stirred at 45° C. for 4 hours. The insoluble matter was filtered out, and the filtrate was evaporated. 100 ml of chloroform and 50 ml of 1 N aqueous sodium hydroxide solution were added to the residue. After the separation of the liquids followed by the treatment by an ordinary method, the title compound was obtained.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.38 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:17]=[CH:18][CH:19]=1)[CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[C:12]#[N:13])([O-])=O>C(O)(=O)C.[Zn]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:17]=[CH:18][CH:19]=1)[CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[C:12]#[N:13]

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(COC=2C=C(C#N)C=CC2)C=CC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
4.38 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the obtained suspension was stirred at 45° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered out
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
100 ml of chloroform and 50 ml of 1 N aqueous sodium hydroxide solution were added to the residue
CUSTOM
Type
CUSTOM
Details
After the separation of the liquids

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=C(COC=2C=C(C#N)C=CC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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